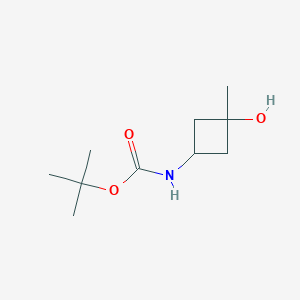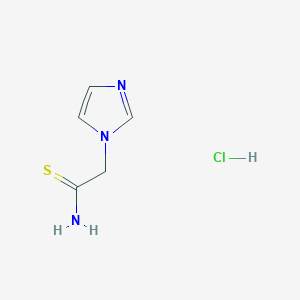
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride is a chemical compound with the molecular formula C5H8ClN3S and a molecular weight of 177.66 g/mol It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride typically involves the reaction of imidazole with ethanethioamide in the presence of hydrochloric acid. The reaction conditions may vary, but common methods include:
Direct Reaction: Imidazole is reacted with ethanethioamide in an aqueous or organic solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Catalytic Methods: Catalysts such as nickel or palladium may be used to facilitate the reaction, often under mild conditions to preserve the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: Reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Synthesis: Reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: A similar compound with a hydroxyl group instead of a thioamide group.
1-(1H-imidazol-2-yl)ethanone: Contains a ketone group instead of a thioamide group.
2-(1H-imidazol-1-yl)ethanamine: Features an amine group instead of a thioamide group.
Uniqueness
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride is unique due to its combination of an imidazole ring and a thioamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-imidazol-1-ylethanethioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c6-5(9)3-8-2-1-7-4-8;/h1-2,4H,3H2,(H2,6,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMISLBUVNRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)
![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2565370.png)
![3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2565371.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)
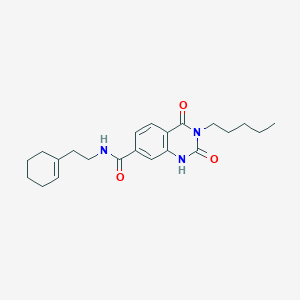

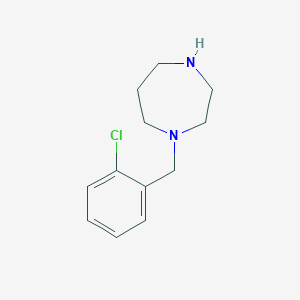
![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)
![(+/-)-N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propylamine hydrochloride](/img/structure/B2565379.png)
![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)
![3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2565381.png)
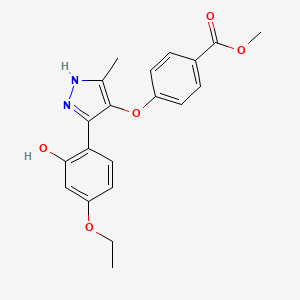
![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)
